molecular formula C10H22N2O2 B1344307 2-(Boc-amino)-3-methylbutylamine CAS No. 871235-24-4

2-(Boc-amino)-3-methylbutylamine

Cat. No. B1344307
M. Wt: 202.29 g/mol
InChI Key: GKTZYOHYPBQYAX-UHFFFAOYSA-N
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Description

2-(Boc-amino)-3-methylbutylamine is a derivative of amino acids that falls under the category of nonproteinogenic amino acids, which are not typically found in proteins. This compound is related to the field of synthetic organic chemistry, where it is used as a building block for the synthesis of various amino acid derivatives and peptides.

Synthesis Analysis

The synthesis of related compounds involves the use of enantiomerically pure glycine derivatives such as Boc-BMI as starting materials. These materials are commercially available and can be used to prepare a wide range of amino acid derivatives, including open-chain amino acids, cyclic amino acids, and heterocyclic amino acids . The synthesis process can involve inversion by deprotonation/protonation or deuteration to prepare either enantiomer of an amino acid from the same Boc-BMI enantiomer. The effects of additives like lithium salts or secondary amines on the reactivity of lithium enolates are also considered in the synthesis process .

Molecular Structure Analysis

The molecular structure of 2-(Boc-amino)-3-methylbutylamine would be characterized by the presence of a tert-butyl group (Boc) as a protecting group for the amino function, a methyl group providing steric hindrance, and an amine group that is primary in nature. The structure is designed to be stable under certain conditions and reactive under others, depending on the desired chemical transformation.

Chemical Reactions Analysis

The Boc group is a common protecting group used in peptide synthesis. It can be deprotected under acidic conditions without affecting other functional groups that are sensitive to acid. For example, a derivative of 2-amino-6-mercaptohexanoic acid (Amh) suitable for Boc solid phase synthesis has been prepared and used in the synthesis of a large cyclic disulfide peptide . This demonstrates the utility of Boc-protected amino acids in complex peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Boc-amino)-3-methylbutylamine would include its stability to acidolysis, which is a key feature for its use in solid-phase peptide synthesis . The compound's solubility, boiling point, and melting point would be influenced by the presence of the Boc group and the methyl substituent. The Boc group increases the steric bulk and hydrophobicity of the molecule, which can affect its solubility in various solvents.

Scientific Research Applications

BOC Protection of Amines

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-(Boc-amino)-3-methylbutylamine” is used in the BOC protection of amines. This process is crucial in the synthesis of biologically active molecules .
  • Methods of Application : The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions. The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
  • Results or Outcomes : The process provides an eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Dual Protection of Amino Functions

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-(Boc-amino)-3-methylbutylamine” can be used in the dual protection of amines and amides .
  • Methods of Application : The process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Results or Outcomes : The process facilitates cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Green Chemistry/Sustainable Technology

  • Scientific Field : Green Chemistry
  • Application Summary : “2-(Boc-amino)-3-methylbutylamine” is used in green chemistry/sustainable technology. This advanced growth area focuses mainly on yield and commercial value, whilst eliminating the usage of solvents and catalysts to enhance green chemistry .
  • Methods of Application : The process involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
  • Results or Outcomes : The process provides an eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Synthesis of Multifunctional Targets

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-(Boc-amino)-3-methylbutylamine” is used in the synthesis of multifunctional targets. Protecting groups play a pivotal role in this synthesis as amino functions often occur in this context .
  • Methods of Application : The process involves the conversion of an amino function to tert-butyl carbamate (Boc-derivative). Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
  • Results or Outcomes : Boc is ranked as “one of the most commonly used protective groups for amines”. Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .

Orthogonal Protection Strategy

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-(Boc-amino)-3-methylbutylamine” is used in an orthogonal protection strategy. The Boc group is stable towards most nucleophiles and bases, allowing for the use of a base-labile protection group such as Fmoc .
  • Methods of Application : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
  • Results or Outcomes : The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Chemoselective N-tert-butoxycarbonylation

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-(Boc-amino)-3-methylbutylamine” is used in chemoselective N-tert-butoxycarbonylation of amines .
  • Methods of Application : The process involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, allowing a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
  • Results or Outcomes : The catalyst can be readily recycled. No competitive side reactions such as formation of isocyanates, ureas, and oxazolidinones from α-amino alcohols were observed .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTZYOHYPBQYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-amino)-3-methylbutylamine

CAS RN

871235-24-4
Record name tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate
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